molecular formula C21H14ClNO4 B2718929 ethyl 4-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate CAS No. 670267-09-1

ethyl 4-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate

Cat. No. B2718929
CAS RN: 670267-09-1
M. Wt: 379.8
InChI Key: KCUWMGRUIGEWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “ethyl 4-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate” belongs to the class of organic compounds known as benzo[de]isoquinoline-1,3-diones . These are aromatic heterocyclic compounds containing a benzo[de]isoquinoline moiety, which is substituted at the 1 and 3 positions by two oxo groups .


Synthesis Analysis

While the specific synthesis of this compound is not documented, it’s likely that it could be synthesized through a series of reactions involving ethylenediamine and hydrazine . Further functionalization of the free amino groups could lead to imines, amines, thioureas, and hydrazones .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

The compound has been utilized as a precursor in the synthesis of new quinazolines with potential antimicrobial properties. In one study, it underwent reactions to form compounds that were subsequently screened for their antibacterial and antifungal activities, indicating its importance in the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Photopolymerization Initiators

Another application is in the field of photopolymerization, where derivatives of ethyl 4-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate have been designed and synthesized as one-component visible light initiators. These initiators show good performance and stability, indicating their potential in the development of light-curable materials (Yang et al., 2018).

Cytotoxicity Studies

The compound and its derivatives have been synthesized and tested for cytotoxic activities against various cancer cell lines. This research demonstrates its potential use in the development of new chemotherapeutic agents. For example, novel annulated dihydroisoquinoline heterocycles derived from it showed promising results in in vitro antitumor screening, indicating its value in cancer research (Saleh et al., 2020).

Solubility Studies

The solubilities of certain disperse azo dyes derived from the compound in supercritical carbon dioxide have been measured, providing insights into the properties of these dyes under different conditions. This research could inform the development of new dyeing processes and materials (Hojjati et al., 2008).

properties

IUPAC Name

ethyl 4-(6-chloro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO4/c1-2-27-21(26)12-6-8-13(9-7-12)23-19(24)15-5-3-4-14-17(22)11-10-16(18(14)15)20(23)25/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUWMGRUIGEWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(6-chloro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoate

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